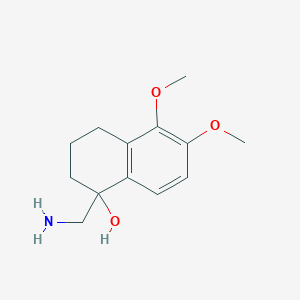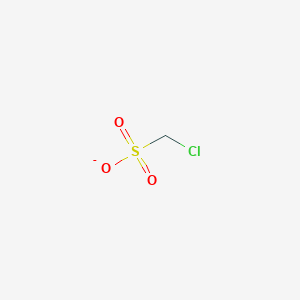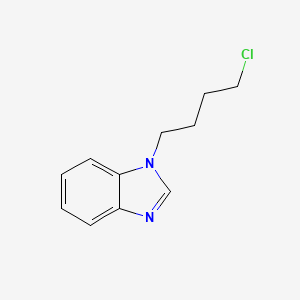
4-cyano-benzonitrile N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyano-benzonitrile N-oxide is an organic compound characterized by the presence of both a nitrile and an oxide functional group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-cyano-benzonitrile N-oxide can be synthesized through several methods. One common approach involves the reaction of 4-cyanobenzonitrile with an oxidizing agent. For instance, the reaction of 4-cyanobenzonitrile with hydrogen peroxide in the presence of a catalyst can yield 4-cyanobenzonitrile oxide.
Industrial Production Methods: Industrial production of 4-cyanobenzonitrile oxide typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced catalytic systems to ensure efficient conversion of 4-cyanobenzonitrile to its oxide form.
Analyse Des Réactions Chimiques
Types of Reactions: 4-cyano-benzonitrile N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex oxides.
Reduction: Reduction reactions can convert the oxide back to the nitrile or other reduced forms.
Substitution: The nitrile and oxide groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.
Reduction: Hydrogen gas, metal hydrides, and other reducing agents.
Substitution: Halogens, alkylating agents, and other electrophiles.
Major Products:
Oxidation Products: Higher oxides and complex organic molecules.
Reduction Products: Reduced nitriles and amines.
Substitution Products: Various substituted benzonitrile derivatives.
Applications De Recherche Scientifique
4-cyano-benzonitrile N-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-cyanobenzonitrile oxide involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity can lead to the modification of proteins, nucleic acids, and other biomolecules, potentially altering their function and activity .
Comparaison Avec Des Composés Similaires
4-Cyanobenzonitrile: The parent compound, lacking the oxide group.
4-Nitrobenzonitrile: Similar structure but with a nitro group instead of an oxide.
4-Methoxybenzonitrile: Contains a methoxy group instead of an oxide
Uniqueness: The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research .
Propriétés
Numéro CAS |
10447-96-8 |
|---|---|
Formule moléculaire |
C8H4N2O |
Poids moléculaire |
144.13 g/mol |
Nom IUPAC |
4-oxycyanobenzonitrile |
InChI |
InChI=1S/C8H4N2O/c9-5-7-1-3-8(4-2-7)6-10-11/h1-4H |
Clé InChI |
REDDCKWAMXYDEQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)C#[N+][O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-Methoxy-6,11-dihydrothiochromeno[4,3-b]indole](/img/structure/B8650412.png)

![6-Bromo-2-iodobenzo[b]thiophene](/img/structure/B8650419.png)
![[1-(3-Methoxyphenyl)-2-oxocyclohexyl]acetonitrile](/img/structure/B8650427.png)
![(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B8650436.png)




![3-(2-Methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[c]pyridazine](/img/structure/B8650499.png)
